Macarangioside D
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Overview
Description
Macarangioside D is a natural megastigmane glucoside compound isolated from the leaves of the plant Macaranga tanarius, which belongs to the Euphorbiaceae family . This compound is known for its potent radical-scavenging activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Macarangioside D involves the extraction of the compound from the leaves of Macaranga tanarius. The process typically includes maceration of air-dried leaves with methanol, followed by evaporation under reduced pressure. The methanol extract is then defatted with n-hexane and partitioned with ethyl acetate and n-butanol to obtain the desired fractions .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification processes used in laboratory settings. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions: Macarangioside D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Macarangioside D has several scientific research applications, including:
Mechanism of Action
Macarangioside D exerts its effects primarily through its radical-scavenging activity. The compound interacts with free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This activity is attributed to the presence of hydroxyl groups in the molecule, which can donate hydrogen atoms to stabilize free radicals .
Comparison with Similar Compounds
Macarangioside A, B, and C: These compounds are also megastigmane glucosides isolated from Macaranga tanarius and possess similar radical-scavenging activities.
Mallophenol B: Another compound with potent radical-scavenging activity, isolated from the same plant.
Uniqueness of Macarangioside D: this compound is unique due to its specific molecular structure and the presence of distinct functional groups that contribute to its radical-scavenging activity. Its effectiveness in neutralizing free radicals makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H30O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4R)-3-(hydroxymethyl)-5,5-dimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O8/c1-10(26-18-17(25)16(24)15(23)14(9-21)27-18)4-5-13-11(8-20)6-12(22)7-19(13,2)3/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13-,14+,15+,16-,17+,18+/m0/s1 |
InChI Key |
AURHKHAKYLTFJN-DSFNCLLUSA-N |
Isomeric SMILES |
C[C@@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(C=CC1C(=CC(=O)CC1(C)C)CO)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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